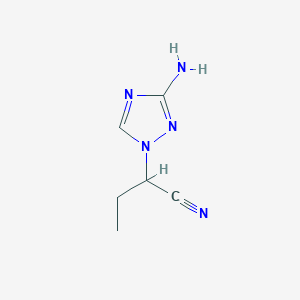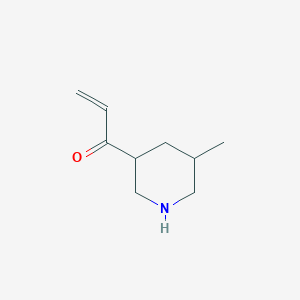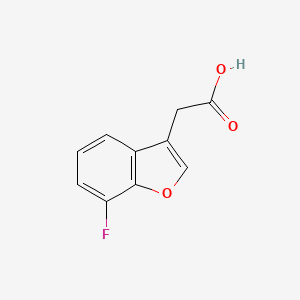
2-(7-Fluoro-1-benzofuran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Fluoro-1-benzofuran-3-yl)acetic acid is a compound that belongs to the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives have been extensively studied due to their potential applications in various fields such as medicine, agriculture, and industry. The presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1-benzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the use of Jones reagent for the oxidation of 2-(benzofuran-2-yl)ethan-1-ol in acetone . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that allow for the production of the compound on a gram scale. This enables the synthesis of sufficient quantities for further biological studies and potential commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Jones reagent.
Reduction: Reduction reactions can be performed using agents like Zn/AcOH or triphenylphosphine.
Substitution: The fluorine atom in the benzofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Jones Reagent: Used for oxidation reactions.
Zn/AcOH or Triphenylphosphine: Used for reduction reactions.
Basic Conditions: Employed for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors, leading to its biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(Benzofuran-2-yl)acetic acid: Lacks the fluorine atom but shares similar structural features.
Benzofuran derivatives with various substituents: Exhibit a range of biological activities depending on the nature and position of the substituents.
Uniqueness
The presence of the fluorine atom in 2-(7-Fluoro-1-benzofuran-3-yl)acetic acid distinguishes it from other benzofuran derivatives, enhancing its chemical stability and biological activity.
Properties
Molecular Formula |
C10H7FO3 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-(7-fluoro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H7FO3/c11-8-3-1-2-7-6(4-9(12)13)5-14-10(7)8/h1-3,5H,4H2,(H,12,13) |
InChI Key |
XKKSYWLFNIPPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


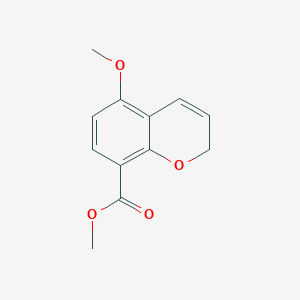

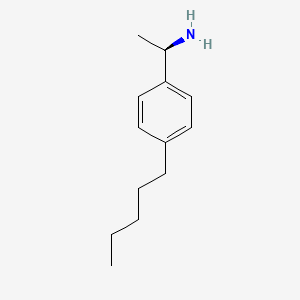
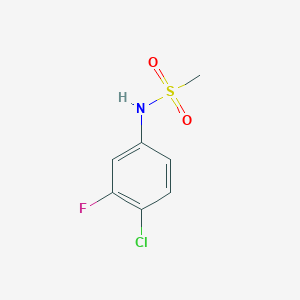
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
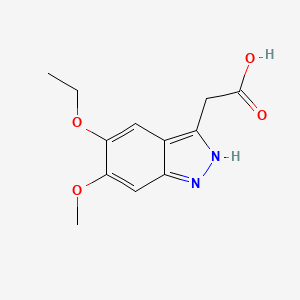
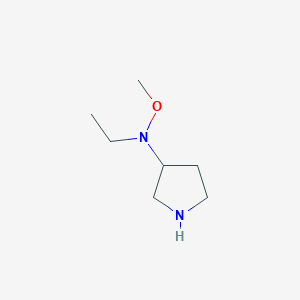
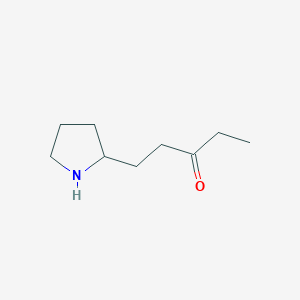

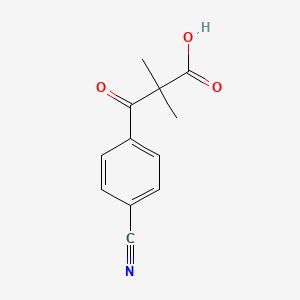

amine](/img/structure/B13173482.png)
